An In-Depth Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
An In-Depth Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from structurally related compounds to offer insights into its chemical identity, synthesis, physicochemical properties, spectroscopic profile, and potential therapeutic applications. The isoindolinone core is a privileged scaffold in numerous biologically active compounds, and the unique substitution pattern of a bromine atom and a methoxy group suggests that this compound could be a valuable building block for novel therapeutics.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in exploring the chemistry and pharmacological potential of this and related molecules.
Chemical Identity and Physicochemical Properties
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Chemical Name: 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
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CAS Number: 1427360-45-9
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Molecular Formula: C₉H₈BrNO₂
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Molecular Weight: 242.07 g/mol
Physicochemical Data Summary
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on similar isoindolinone compounds. |
| Melting Point | Not available | Likely to be a high-melting solid. |
| Boiling Point | > 400 °C (Predicted) | Prediction based on related structures.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Typical for this class of compounds. |
| pKa | Not available |
The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The isoindolinone nucleus is a recurring motif in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][3][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics.
Logical Framework for Isoindolinone Bioactivity
Caption: The isoindolinone core as a privileged scaffold in drug discovery.
Clinically approved drugs such as thalidomide and its analogs, lenalidomide and pomalidomide, feature the related phthalimide core (an isoindoline-1,3-dione) and have demonstrated the therapeutic potential of this structural class, particularly in the treatment of cancers like multiple myeloma.[1] The biological activities of isoindolinone derivatives are extensive and include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][6][7]
Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one
Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Oxidation of 3-Bromo-4-methylanisole to 3-Bromo-4-methoxybenzoic acid
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To a solution of 3-bromo-4-methylanisole in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise at elevated temperature (e.g., reflux).
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
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Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry to yield 3-bromo-4-methoxybenzoic acid.
Step 2: Bromination of 3-Bromo-4-methoxybenzoic acid
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Protect the carboxylic acid group, for instance, by converting it to its methyl ester using methanol and a catalytic amount of sulfuric acid.
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To a solution of the methyl 3-bromo-4-methoxybenzoate in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
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Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate.
Step 3: Ammonolysis and Cyclization
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Dissolve the crude methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate in a suitable solvent such as methanol or THF.
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Add an excess of aqueous ammonia and stir the mixture at room temperature.[9] This step facilitates both the displacement of the benzylic bromide with ammonia and the subsequent intramolecular cyclization to form the lactam ring.
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Monitor the reaction for the disappearance of the starting material.
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Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[10][11][12][13]
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
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Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
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Methylene Protons: A singlet around δ 4.3-4.5 ppm, integrating to two protons, corresponding to the CH₂ group of the isoindolinone ring.
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Amide Proton: A broad singlet in the region of δ 8.0-9.0 ppm, corresponding to the NH proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon: A signal in the downfield region, around δ 165-170 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine will be shifted to a higher field, while the carbon attached to the methoxy group will be at a lower field.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Methylene Carbon: A signal around δ 45-50 ppm.
IR (Infrared) Spectroscopy
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C-O Stretch (Aryl Ether): An absorption band in the region of 1200-1250 cm⁻¹.
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C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry)
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Molecular Ion Peak (M⁺): A prominent peak at m/z 241 and 243 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
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Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO, Br, and the methoxy group.
Potential Applications in Drug Discovery and Development
The unique combination of a bromine atom and a methoxy group on the isoindolinone scaffold suggests several avenues for its application in drug discovery.
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Versatile Synthetic Intermediate: The bromine atom serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives.[14][15]
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Modulation of Biological Activity: The position and electronic nature of the bromo and methoxy substituents can significantly influence the compound's interaction with biological targets. Methoxy groups are known to be important for binding to certain protein targets, while the bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding.
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Potential Pharmacological Activities: Based on the activities of related isoindolinones, this compound and its derivatives could be investigated for a range of therapeutic applications, including:
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Anticancer agents: The isoindolinone scaffold is present in several anticancer compounds.[6]
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Anti-inflammatory agents: Some isoindolinone derivatives have shown potent anti-inflammatory effects.[7][16]
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Antimicrobial agents: The isoindolinone core has been explored for its antibacterial and antifungal properties.[6]
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Workflow for Exploring Bioactivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fi.alfa-industry.com [fi.alfa-industry.com]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. download.atlantis-press.com [download.atlantis-press.com]
- 15. mdpi.com [mdpi.com]
- 16. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
